

Application Notes and Protocols for the Synthesis and Purification of Bombinakinin M

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Compound of Interest

Compound Name: Bombinakinin M

Cat. No.: B561563

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These application notes provide a comprehensive overview of the synthesis and purification of **Bombinakinin M**, a potent bradykinin receptor agonist. The protocols detailed below are based on established methodologies for solid-phase peptide synthesis and subsequent purification using high-performance liquid chromatography.

Introduction

Bombinakinin M, also known as Maximakinin, is a nonadecapeptide originally isolated from the skin secretions of the toad *Bombina maxima*. Its primary amino acid sequence is DLPKINRKGP¹PPGFSPFR². This peptide is a potent agonist of the bradykinin B2 receptor and has been shown to be highly selective for mammalian arterial smooth muscle bradykinin receptors¹. As a bradykinin-related peptide, **Bombinakinin M** is a valuable tool for studying the kallikrein-kinin system and its role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and purification of **Bombinakinin M**.

Parameter	Value	Reference
Peptide Sequence	DLPKINRKGP RPPGFSPFR	[1][2]
Synthesis Method	Solid-Phase Fmoc Chemistry	
Purification Method	Reverse-Phase HPLC	
Final Purity	>99%	
Total Yield	180 mg	

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Bombinakinin M

This protocol describes the manual or automated synthesis of **Bombinakinin M** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, tBu for Aspartic acid and Serine, Trt for Lysine)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

- Cold diethyl ether
- Automated peptide synthesizer (optional)
- Reaction vessel with a sintered glass filter

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
 - Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

- **Washing:** After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
- **Chain Elongation:** Repeat steps 2-4 for each amino acid in the **Bombinakinin M** sequence, starting from the C-terminal Phenylalanine (F) and proceeding to the N-terminal Aspartic acid (D).
- **Final Fmoc Deprotection:** After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- **Cleavage and Deprotection:**
 - Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
 - Dry the crude peptide pellet under vacuum.

II. Purification of Bombinakinin M by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude **Bombinakinin M** peptide
- HPLC grade water
- HPLC grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)

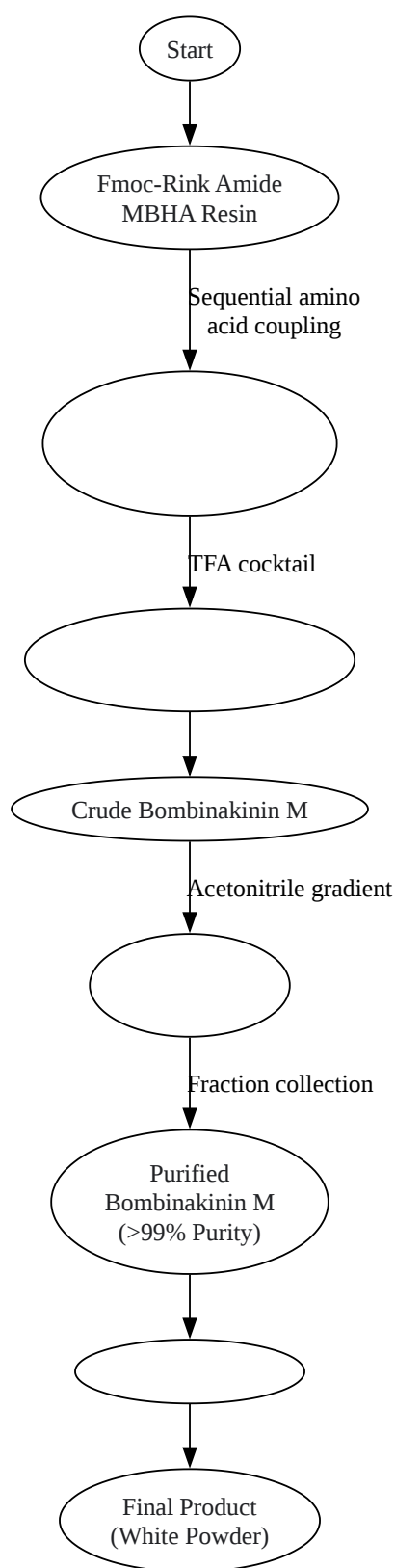
- Preparative C18 reverse-phase HPLC column
- HPLC system with a UV detector
- Lyophilizer

Procedure:

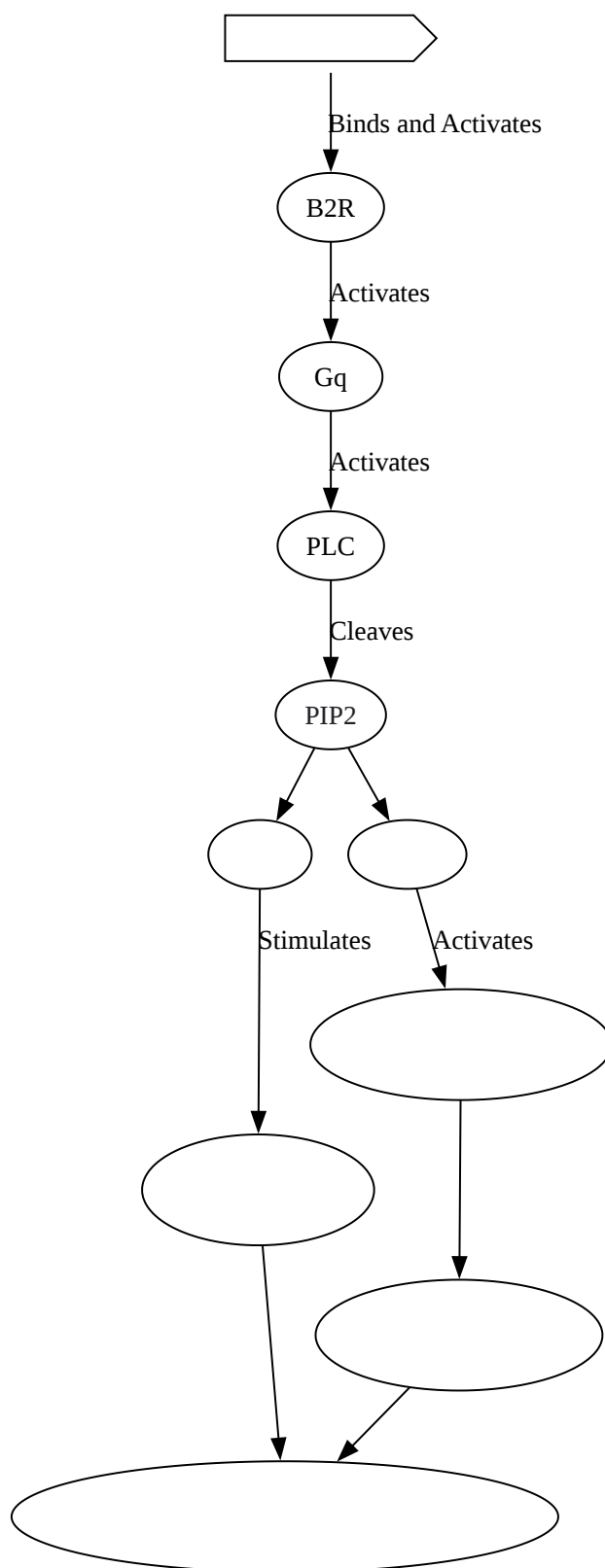
- Sample Preparation: Dissolve the crude **Bombinakinin M** in a small volume of 50% acetonitrile in water.
- HPLC System Setup:
 - Equilibrate the preparative C18 column with a starting mobile phase composition (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
- Purification:
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
 - Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the fractions with the desired purity (>99%) and freeze-dry them to obtain the purified **Bombinakinin M** as a white powder.

Visualizations

Signaling Pathways and Experimental Workflows



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References

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